7-Methoxy-2,3-dimethylquinolin-4-amine
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Overview
Description
7-Methoxy-2,3-dimethylquinolin-4-amine is a heterocyclic aromatic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 7-Methoxy-2,3-dimethylquinolin-4-amine, can be achieved through various classical methods such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses . These methods typically involve cyclization reactions starting from aniline derivatives and other reagents under specific conditions.
For example, the Friedländer synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions may vary, but common solvents include methanol, ether, acetonitrile, and dichloromethane .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation, and green reaction protocols. These methods aim to enhance yield, reduce environmental impact, and improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,3-dimethylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
7-Methoxy-2,3-dimethylquinolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3-dimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methoxy and dimethyl substitutions.
2-Methylquinoline: A derivative with a single methyl group.
4-Aminoquinoline: A derivative with an amino group at the 4-position.
Uniqueness
7-Methoxy-2,3-dimethylquinolin-4-amine is unique due to its specific substitutions, which can confer distinct chemical and biological properties. These substitutions may enhance its solubility, reactivity, and potential biological activities compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-methoxy-2,3-dimethylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2O/c1-7-8(2)14-11-6-9(15-3)4-5-10(11)12(7)13/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
AFGHUVKZCJJWES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=C1N)OC)C |
Origin of Product |
United States |
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